3-(2-CHLORO-5-NITROPHENYL)-3-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID
Overview
Description
3-(2-CHLORO-5-NITROPHENYL)-3-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID is a complex organic compound characterized by the presence of a chloro-nitrophenyl group and a methoxybenzoyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLORO-5-NITROPHENYL)-3-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include nitration, chlorination, and amide formation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLORO-5-NITROPHENYL)-3-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted phenyl derivatives.
Scientific Research Applications
3-(2-CHLORO-5-NITROPHENYL)-3-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(2-CHLORO-5-NITROPHENYL)-3-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-chloro-2-methylphenyl N-(2-methoxy-4-nitrophenyl)carbamate
- 4-chloro-3-methylphenyl N-(4-methyl-2-nitrophenyl)carbamate
- 4-chloro-2,6-dimethylphenyl N-(4-methyl-2-nitrophenyl)carbamate
Uniqueness
3-(2-CHLORO-5-NITROPHENYL)-3-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O6/c1-26-12-5-2-10(3-6-12)17(23)19-15(9-16(21)22)13-8-11(20(24)25)4-7-14(13)18/h2-8,15H,9H2,1H3,(H,19,23)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZNACMQPINLJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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